molecular formula C17H12FNO2S2 B11679678 (5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11679678
M. Wt: 345.4 g/mol
InChI Key: IKXPGAWCZJDQMZ-OQLLNIDSSA-N
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Description

(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a fluorobenzylidene substituent, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzyl bromide with 4-hydroxybenzaldehyde to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiosemicarbazide under basic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to its corresponding thiazolidine.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives of the original compound .

Scientific Research Applications

(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Properties

Molecular Formula

C17H12FNO2S2

Molecular Weight

345.4 g/mol

IUPAC Name

(5E)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12FNO2S2/c18-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-15-16(20)19-17(22)23-15/h1-9H,10H2,(H,19,20,22)/b15-9+

InChI Key

IKXPGAWCZJDQMZ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)F

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)F

Origin of Product

United States

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